Norborn-5-en-2-yl phenyl ketone

Catalog No.
S1916731
CAS No.
6056-35-5
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norborn-5-en-2-yl phenyl ketone

CAS Number

6056-35-5

Product Name

Norborn-5-en-2-yl phenyl ketone

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(phenyl)methanone

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c15-14(11-4-2-1-3-5-11)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2

InChI Key

RMHYEJKELLBHSV-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3

Molecular Structure Analysis

Norborn-5-en-2-yl phenyl ketone possesses a unique structure consisting of two key features:

  • Norbornene ring system: This bicyclic structure consists of a ten-membered ring with a double bond between the 5th and 6th carbons. This rigidity can influence the molecule's reactivity and potential applications in material science [].
  • Ketone functional group: A carbonyl group (C=O) is present, bonded to a phenyl ring (benzene) and a norbornene ring. The carbonyl group can participate in condensation reactions and hydrogen bonding, impacting the molecule's chemical behavior [].

Chemical Reactions Analysis

  • Nucleophilic addition reactions: The carbonyl group can react with nucleophiles (electron-donating species) like amines or alcohols to form imines or hemiacetals, respectively [].

(Balanced chemical equation for imine formation)

C14H14O (Norborn-5-en-2-yl phenyl ketone) + H2NR (Primary amine) → C14H15N + H2O (Imine) + R (where R is the organic group from the amine)

  • Condensation reactions: The ketone can participate in aldol condensation or Claisen condensation reactions with other carbonyl-containing compounds to form more complex molecules [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to its relatively high molecular weight.
  • Solubility: Partially soluble in organic solvents like dichloromethane or chloroform due to the presence of the aromatic ring, but likely insoluble in water due to the lack of polar functional groups.
  • Melting point and boiling point: No data available, but expected to be relatively high due to the rigid norbornene ring system.

Synthesis and characterization:

Norborn-5-en-2-yl phenyl ketone, also known as 2-benzoyl-5-norbornene, is a well-documented organic compound. Several research articles describe its synthesis through various methods, including Diels-Alder reactions and Friedel-Crafts acylation. These articles also detail the characterization of the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential applications:

While specific research into the applications of Norborn-5-en-2-yl phenyl ketone itself is limited, its chemical structure suggests potential uses in several areas:

  • Precursor for organic synthesis: The presence of a ketone and a double bond functionality makes this molecule a potential starting material for further organic transformations. Researchers might explore its use in the synthesis of more complex molecules with desired properties.
  • Material science studies: The rigid bicyclic structure of the norbornene ring and the aromatic phenyl group could be of interest for material science research. The molecule might be investigated for applications in areas like polymer chemistry or development of new materials with specific properties.

XLogP3

3

Other CAS

6056-35-5

Dates

Modify: 2023-08-16

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